3-nitro-9-prop-2-enylcarbazole
Description
3-Nitro-9-prop-2-enylcarbazole is a carbazole derivative featuring a nitro group (-NO₂) at the 3-position and a prop-2-enyl (allyl) group at the 9-position of the carbazole core. Carbazoles are heterocyclic aromatic compounds with a 9H-carbazole skeleton, known for their diverse applications in pharmaceuticals, organic electronics, and materials science . The nitro group imparts electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions and influencing biological activity. The prop-2-enyl substituent introduces unsaturation, which may improve conjugation and interaction with biological targets or materials matrices .
Properties
IUPAC Name |
3-nitro-9-prop-2-enylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-9-16-14-6-4-3-5-12(14)13-10-11(17(18)19)7-8-15(13)16/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEARDGWESBESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-9-prop-2-enylcarbazole typically involves the nitration of 9-prop-2-enylcarbazole. The nitration process can be carried out using nitric acid in the presence of a solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the 3-position of the carbazole ring .
Industrial Production Methods: Industrial production methods for similar compounds, such as 3-nitro-9-ethylcarbazole, involve the use of N-ethylcarbazole and a phenyl compound in the presence of a penetrating agent and water. Nitric acid is added dropwise, and the reaction is maintained at a temperature of 25-35°C for 2-5 hours . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-9-prop-2-enylcarbazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-9-prop-2-enylcarbazole.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: 3-nitro-9-prop-2-enylcarbazole is used as a precursor in the synthesis of other carbazole derivatives. Its unique structure allows for the development of materials with specific optoelectronic properties .
Biology: Carbazole derivatives have shown potential in biological applications, including antiviral, anticancer, and antimicrobial activities. The nitro group in this compound can be modified to enhance its biological activity .
Medicine: Research on carbazole derivatives has indicated their potential as therapeutic agents for various diseases. The modification of the nitro group can lead to the development of new drugs with improved efficacy and reduced side effects .
Industry: this compound is used in the production of conductive polymers, which are essential in the manufacturing of electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-nitro-9-prop-2-enylcarbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of carbazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Data of 3-Nitro-9-prop-2-enylcarbazole and Analogues
Key Research Findings
Substituent Position and Bioactivity: Nitro groups at the 3-position (as in this compound) enhance electron deficiency, improving interactions with biological targets like viral proteases . In contrast, 9-methyl-2-nitrocarbazole (nitro at 2-position) shows weaker antimicrobial activity, suggesting positional sensitivity .
Functional Group Impact: Hydrazide derivatives (e.g., N'-(3-nitrobenzylidene)-propanohydrazide) exhibit antitumor activity due to the hydrazone linkage, which facilitates DNA intercalation . However, this compound lacks this moiety, suggesting different mechanistic pathways. Boronic ester-containing carbazoles (e.g., 9-phenyl-3,6-bis(dioxaborolan)carbazole) are pivotal in organic light-emitting diodes (OLEDs), highlighting the versatility of carbazole derivatives beyond pharmaceuticals .
Electronic and Material Properties :
- The nitro group in this compound reduces the HOMO-LUMO gap, making it suitable for charge-transfer applications. Comparatively, 9-ethyl-3-nitrocarbazole shows similar electronic effects but lower thermal stability due to the smaller ethyl group .
- Carbazoles with bulky substituents (e.g., 9-phenyl derivatives) demonstrate higher glass transition temperatures (Tg), advantageous for optoelectronic devices .
Challenges and Opportunities
- Synthetic Complexity : Introducing the prop-2-enyl group requires precise control to avoid polymerization, unlike simpler alkyl substituents (e.g., ethyl or methyl) .
- Material Science Potential: The unsaturated prop-2-enyl group could enable crosslinking in polymer matrices, a property unexplored in current literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
